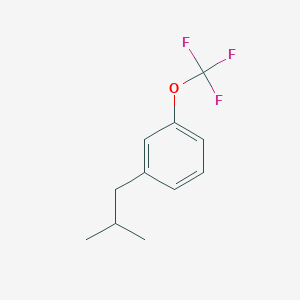

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C11H13F3O |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C11H13F3O/c1-8(2)6-9-4-3-5-10(7-9)15-11(12,13)14/h3-5,7-8H,6H2,1-2H3 |

InChI Key |

AFWVAQIIJPBXSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Trifluoromethoxybenzene Core

The key intermediate for the target compound is trifluoromethoxybenzene or its derivatives, which can be prepared via halogen exchange and fluorination reactions:

Halogenated precursor : Starting from chlorinated or brominated anisole derivatives or benzotrifluoride analogues.

Fluorination step : Conversion of trichloromethoxybenzene to trifluoromethoxybenzene using anhydrous hydrogen fluoride (HF) at elevated temperature (80°C) under pressure (30-35 kg/cm²) in stainless steel autoclaves. This step yields trifluoromethoxybenzene with high purity (90-99.5%) after distillation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Trichloromethoxybenzene + Anhydrous HF, 80°C, 4-6 hrs, 30-35 kg/cm² | Trifluoromethoxybenzene (crude) |

| 2 | Distillation at atmospheric pressure | Pure trifluoromethoxybenzene (90-99.5%) |

This method is robust and industrially scalable, providing a reliable route to the trifluoromethoxybenzene core.

Introduction of Alkyl Side Chain (Isobutyl Group)

The isobutyl substituent at the 1-position can be introduced via several strategies:

Friedel-Crafts Alkylation : Direct alkylation of trifluoromethoxybenzene with isobutyl halides under Lewis acid catalysis (e.g., AlCl3). However, this method often suffers from polyalkylation and rearrangement side reactions.

Grignard or Organolithium Reagents : Preparation of a Grignard reagent from 3-(trifluoromethoxy)halobenzene followed by reaction with isobutyl electrophiles or carbonyl compounds can afford the desired substitution with better regioselectivity.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) of trifluoromethoxy-substituted aryl halides with isobutyl organometallic reagents provides a modern, selective approach.

Representative Synthetic Route (Based on Patent WO2016125185A2 and Related Literature)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of trifluoromethoxybenzene from trichloromethoxybenzene | Anhydrous HF, 80°C, 4-6 hrs, high pressure (30-35 kg/cm²), distillation to purify |

| 2 | Nitration of trifluoromethoxybenzene to introduce nitro group at meta position | Mixed acid nitration (H2SO4 + HNO3), 0-35°C, para isomer major (90%), ortho minor, mixture separated by solvent extraction |

| 3 | Reduction of nitro group to amine (if required for further substitution) | Catalytic hydrogenation or chemical reduction |

| 4 | Formation of Grignard reagent from halo-substituted trifluoromethoxybenzene | Mg metal, organic solvent (ether or THF), catalytic iodine or ethylene dibromide |

| 5 | Reaction of Grignard reagent with isobutyl electrophile or ketene | Hydrocarbon solvent (toluene, xylene), transition metal ligand-acid complex catalysis for selectivity |

| 6 | Purification by solvent extraction, distillation, and crystallization | To achieve >99% purity |

Analytical Data and Purity Considerations

The preparation methods emphasize high purity and yield, critical for pharmaceutical and agrochemical applications:

| Parameter | Value/Range | Notes |

|---|---|---|

| Purity of trifluoromethoxybenzene | 90-99.5% (preferably ~99%) | Achieved by distillation and solvent extraction |

| Isomer ratio in nitration | Para: 90%, Ortho: 3-5%, Meta: remainder | Separation required due to close boiling points |

| Reaction pressure | 30-35 kg/cm² | For fluorination step |

| Reaction temperature | 80°C (fluorination), 0-35°C (nitration) | Controlled to minimize side reactions |

| Catalyst for Grignard formation | Iodine, ethylene dibromide, alkyl magnesium bromide | Enhances reaction efficiency |

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Friedel-Crafts Alkylation | Simple, fewer steps | Low selectivity, polyalkylation, rearrangements |

| Grignard Reaction + Ketene | High regioselectivity, scalable | Requires careful handling of reagents |

| Cross-Coupling (Pd-catalyzed) | High selectivity, mild conditions | Expensive catalysts, requires halogenated precursors |

| Fluorination with Anhydrous HF | Effective introduction of trifluoromethoxy | Requires high pressure, corrosive reagents |

Research Findings and Industrial Perspectives

The trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, making selective substitution challenging.

Use of anhydrous HF for fluorination is industrially established but requires stringent safety protocols.

Grignard-based methods provide flexibility in introducing branched alkyl groups like isobutyl with high regioselectivity.

Nitration and subsequent functional group transformations serve as useful intermediates in multi-step synthesis.

Purification techniques such as solvent extraction, distillation, and crystallization are essential to remove isomeric impurities and by-products.

Summary Table of Key Preparation Steps for this compound

| Step No. | Reaction | Reagents/Conditions | Product/Intermediate | Yield/Purity |

|---|---|---|---|---|

| 1 | Fluorination | Trichloromethoxybenzene + Anhydrous HF, 80°C, 4-6 hrs, 30-35 kg/cm² | Trifluoromethoxybenzene | 90-99.5% purity |

| 2 | Nitration | H2SO4 + HNO3, 0-35°C | Nitro-trifluoromethoxybenzene (para major) | ~90% para isomer |

| 3 | Grignard formation | Mg metal, organic solvent, catalytic iodine | Grignard reagent of halo-trifluoromethoxybenzene | High conversion |

| 4 | Alkylation with isobutyl electrophile | Hydrocarbon solvent, transition metal ligand-acid catalyst | This compound | High regioselectivity, >99% purity |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or hydrocarbons.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide, potassium tert-butoxide, elevated temperatures.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features and potential pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological membranes or proteins. This interaction can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene with key analogs, focusing on substituent effects, physicochemical properties, and applications:

Key Findings from Structural Comparisons

Substituent Position and Reactivity :

- The meta placement of the trifluoromethoxy group in the target compound contrasts with para -substituted analogs (e.g., 1-Iodo-4-(trifluoromethoxy)benzene). Meta substitution reduces steric hindrance, enhancing synthetic accessibility .

- Bulky substituents (e.g., 2-methylpropyl vs. bromopropyl) influence solubility and metabolic stability. The isobutyl group in the target compound increases lipophilicity, favoring membrane permeability in pharmaceutical contexts .

Electronic Effects :

- Trifluoromethoxy (-OCF₃) is strongly electron-withdrawing, directing electrophilic substitution to specific positions. Bromo or iodo substituents (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) further polarize the aromatic ring, facilitating nucleophilic aromatic substitution .

Applications :

- Pharmaceuticals : The target compound’s role as an ibuprofen impurity underscores its relevance in regulatory compliance and analytical method development .

- Agrochemicals : Analogs with multiple substituents (e.g., 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene) are explored for pesticidal activity due to their stability and bioactivity .

Biological Activity

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene, also referred to as a trifluoromethoxy-substituted aromatic compound, has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and an isopropyl substituent, which may influence its interaction with biological targets. The trifluoromethoxy group is known for enhancing lipophilicity and metabolic stability, potentially affecting the compound's bioactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that trifluoromethoxy-substituted phenolic compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Trifluoromethoxy Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

| Other Trifluoromethoxy Compounds | Various | Varies |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in current studies.

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. Compounds with similar structures have been evaluated for their cytotoxicity against cancer cell lines such as HeLa and A549.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various compounds, it was found that some trifluoromethoxy derivatives exhibited significant inhibition of cell proliferation in cancer cell lines:

- HeLa Cells : IC50 values indicating effective concentration levels for inhibition were observed.

- A549 Cells : Similar trends were noted, suggesting a potential for further development in cancer therapeutics.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| This compound | A549 | TBD |

The mechanisms by which trifluoromethoxy compounds exert their biological effects are diverse. They may act through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Cellular Signaling Pathways : Some studies suggest that these compounds can interfere with signaling pathways critical for cancer cell survival.

Safety and Toxicological Profile

Toxicological assessments indicate that many trifluoromethoxy compounds exhibit low toxicity profiles under specific conditions. For instance, repeated dose toxicity studies have shown no significant adverse effects at concentrations below established safety thresholds.

Table 3: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative (no mutagenic effects observed) |

| Reproductive Toxicity | No significant findings |

| Local Respiratory Toxicity | Not applicable |

Q & A

Q. Basic

- ¹H/¹³C NMR : Distinct signals for the 2-methylpropyl group (e.g., δ 1.2–1.4 ppm for CH(CH₃)₂) and trifluoromethoxy substituent (δ ~120–125 ppm in ¹³C for -OCF₃). Aromatic protons show splitting patterns dependent on substitution positions .

- IR : Strong C-F stretches (~1100–1250 cm⁻¹) and C-O-C vibrations (~950 cm⁻¹) confirm the trifluoromethoxy group.

- MS : Molecular ion peaks (e.g., m/z 246 for C₁₁H₁₃F₃O) and fragmentation patterns validate the structure .

What challenges arise in achieving regioselective substitution on the benzene ring during derivative synthesis?

Advanced

The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophilic substitution to the meta and para positions, complicating regioselectivity. Steric hindrance from the bulky 2-methylpropyl group further limits accessible sites. Strategies include:

- Directed metalation : Using LDA or Grignard reagents to deprotonate specific positions .

- Protecting groups : Temporarily blocking reactive sites to direct functionalization .

Computational tools (DFT) model transition states to predict regioselectivity .

How do computational methods predict reactivity and stability of this compound?

Q. Advanced

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the -OCF₃ group lowers HOMO energy, reducing electrophilic attack likelihood .

- Molecular dynamics : Simulate solvation effects and thermal stability in reaction media (e.g., THF vs. DMSO).

- Docking studies : Predict interactions with biological targets (e.g., enzymes) for drug development .

What key physical properties impact experimental handling?

Q. Basic

- Solubility : Low polarity due to -OCF₃ and alkyl groups makes it soluble in THF, DCM, or ethers but insoluble in water .

- Boiling point : Estimated ~200–220°C (similar to trifluoromethoxybenzene derivatives), requiring reflux setups for reactions .

- Hygroscopicity : Non-hygroscopic, but moisture-sensitive reactions (e.g., Grignard) demand anhydrous conditions .

How to resolve contradictions in divergent reaction outcomes during synthesis?

Q. Advanced

- Mechanistic studies : Use isotopic labeling (e.g., D₂O quenching) to trace pathways. For example, competing SN1/SN2 mechanisms in alkylation can yield different products .

- In-situ monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time optimization .

- Byproduct analysis : GC-MS identifies side products (e.g., elimination products from dehydrohalogenation) .

How does the -OCF₃ group influence electronic and steric effects?

Q. Advanced

- Electronic effects : The strong electron-withdrawing nature of -OCF₃ deactivates the ring, slowing electrophilic substitution but enhancing stability toward oxidation.

- Steric effects : The 2-methylpropyl group creates steric bulk, favoring para substitution in planar transition states.

- Applications : These properties make the compound a stable intermediate in agrochemicals or pharmaceuticals resistant to metabolic degradation .

What analytical techniques quantify this compound in pharmaceutical intermediates?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) separate it from impurities. Mobile phases often use acetonitrile/water gradients .

- GC-MS : Suitable for volatile derivatives (e.g., silylated forms).

- ¹⁹F NMR : Quantifies -OCF₃ content in mixtures without derivatization .

Notes

- Methodological focus : Emphasized experimental design, data analysis, and mechanistic insights.

- Advanced vs. Basic : Differentiated by depth (e.g., computational modeling vs. spectroscopic validation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.